The Guiding Light: A Technical Guide to the Discovery and History of Green Fluorescent Protein
The Guiding Light: A Technical Guide to the Discovery and History of Green Fluorescent Protein
Introduction
The green fluorescent protein (GFP) has transformed the landscape of biological and biomedical research, earning its discoverers the 2008 Nobel Prize in Chemistry.[1][2][3][4][5] This protein, originally isolated from the jellyfish Aequorea victoria, possesses the unique ability to generate a visible green fluorescence without the need for external cofactors, making it an invaluable tool for visualizing and tracking biological processes in living organisms.[3][6][7] This in-depth technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with GFP, tailored for researchers, scientists, and drug development professionals.
A Serendipitous Discovery: The Early History of GFP
The story of GFP begins in the 1960s with the work of Osamu Shimomura, who was studying the bioluminescence of the jellyfish Aequorea victoria.[5][8][9][10][11][12] His primary goal was to isolate the substance responsible for the jellyfish's blue light emission. In this pursuit, he discovered a protein he named aequorin, which emits blue light in the presence of calcium ions.[8][11][13] However, he also isolated another protein that glowed green under ultraviolet light, which he initially referred to as "green protein" and was later named green fluorescent protein (GFP).[12][14] Shimomura's meticulous work, which involved the collection of an estimated one million jellyfish, laid the foundation for the GFP revolution.[8] He demonstrated that in the jellyfish, aequorin transfers its energy to GFP, which then emits the characteristic green light.[8][12][15][16]
For decades, GFP remained a scientific curiosity. The pivotal moment that unlocked its potential as a research tool came in 1992 when Douglas Prasher successfully cloned and sequenced the gene for GFP.[4][12][17][18][19] Prasher recognized the immense possibilities of using the GFP gene as a genetic marker but was unable to express the protein due to a lack of funding.[4] He generously shared the cloned gene with other researchers, a decision that would prove to be instrumental in the advancement of the field.[17]
The Dawn of a New Era: GFP as a Biological Marker
It was Martin Chalfie who first demonstrated the revolutionary application of GFP as a biological marker. In 1994, Chalfie and his team expressed the GFP gene in the bacterium Escherichia coli and the nematode Caenorhabditis elegans.[1][3][6][7][8][17][20] To their astonishment, the organisms glowed green without the need for any additional jellyfish-specific components, proving that the GFP protein could fold and form its chromophore autocatalytically.[3][6][7] This groundbreaking experiment, published in Science, opened the door for using GFP to visualize gene expression and protein localization in living cells.[1][3][6][7][8][17]
Expanding the Palette: The Development of GFP Variants
While wild-type GFP (wtGFP) was a remarkable discovery, it had its limitations, including a dual excitation peak and relatively low photostability. Roger Y. Tsien's work was crucial in overcoming these limitations and expanding the utility of GFP. Through site-directed mutagenesis, Tsien's laboratory created a vast palette of fluorescent proteins with improved characteristics and a range of colors.[21] One of the most significant early mutations was the substitution of serine at position 65 with threonine (S65T), which resulted in a single, stronger excitation peak at 489 nm and brighter, more stable fluorescence.[22] This enhanced GFP (EGFP) became a widely used variant.[23][24] Further mutations led to the development of blue fluorescent protein (BFP), cyan fluorescent protein (CFP), and yellow fluorescent protein (YFP), enabling researchers to track multiple proteins and processes simultaneously.[21][25]
Quantitative Data on Key Fluorescent Proteins
The following tables summarize the key quantitative properties of wild-type GFP and some of its most common variants.
| Property | Wild-type GFP (wtGFP) | Enhanced GFP (EGFP) | Blue Fluorescent Protein (EBFP) | Cyan Fluorescent Protein (ECFP) | Yellow Fluorescent Protein (EYFP) |
| Excitation Maxima (nm) | 395 (major), 475 (minor)[26][27][28] | 488[21][27][29] | 380[21][27] | 433[21] | 514[21] |
| Emission Maximum (nm) | 508[26][27] | 509[27][29][30] | 448[21] | 475[21] | 527[21] |
| Quantum Yield | 0.79[26] | 0.60[23] | 0.24[25] | 0.40[25] | 0.61 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 21,000 (at 395 nm) | 55,000[23] | 29,000 | 32,500 | 83,400 |
| Brightness | 16.6 | 33.0 | 7.0 | 13.0 | 50.9 |
Brightness is calculated as the product of the quantum yield and the extinction coefficient.
Core Experimental Protocols
Expression of GFP in E. coli (Adapted from Chalfie et al., 1994)
This protocol describes the fundamental experiment that demonstrated the utility of GFP as a genetic marker.
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Vector Construction: The coding sequence of the Aequorea victoria GFP cDNA is cloned into an E. coli expression vector, such as pET, under the control of an inducible promoter (e.g., the T7 promoter).
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)) using standard heat shock or electroporation methods.
-
Culturing: Transformed cells are plated on LB agar containing the appropriate antibiotic for selection and incubated overnight at 37°C.
-
Induction: A single colony is used to inoculate a liquid culture of LB medium with the selective antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of approximately 0.6-0.8.
-
Protein Expression: Gene expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture to a final concentration of 1 mM. The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding.
-
Visualization: A small aliquot of the induced culture is placed on a microscope slide. The bacteria are then visualized using a fluorescence microscope equipped with a filter set appropriate for wtGFP (excitation ~395/475 nm, emission ~508 nm). The bacteria expressing GFP will appear bright green.
Generation of a GFP Fusion Protein
This protocol outlines the general steps for creating a fusion protein with GFP to study the localization and dynamics of a protein of interest (POI).
-
Cloning: The cDNA of the POI is amplified by PCR. The PCR product is then cloned into a mammalian expression vector that contains the GFP coding sequence, either upstream (for an N-terminal GFP tag) or downstream (for a C-terminal GFP tag) of the multiple cloning site. It is crucial to ensure that the POI and GFP are in the same reading frame.
-
Verification: The resulting plasmid construct is verified by DNA sequencing to confirm the correct orientation and reading frame of the fusion gene.
-
Transfection: The verified plasmid is transfected into a suitable mammalian cell line (e.g., HeLa, HEK293) using a standard transfection reagent (e.g., lipofectamine) or method (e.g., electroporation).
-
Expression: The cells are incubated for 24-48 hours to allow for the expression of the GFP-POI fusion protein.
-
Imaging: The cells are then imaged using a fluorescence or confocal microscope with the appropriate filter set for GFP. The localization of the green fluorescence will reveal the subcellular localization of the POI.
-
Functional Analysis (Control): It is essential to perform control experiments to ensure that the GFP tag does not interfere with the normal function of the POI. This can be done by comparing the activity or localization of the GFP-tagged protein to the endogenous, untagged protein.[31]
Visualizing the Science: Diagrams and Workflows
Bioluminescence Pathway in Aequorea victoria
Caption: Energy transfer from Aequorin to GFP in A. victoria.
Chromophore Formation in GFP
References
- 1. Lighting up Biology | Expression of GFP | Chalfie & Euskirchen [explorebiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GFP Science 263:802. 1994 [bio.davidson.edu]
- 4. Douglas Prasher – Green Fluorescent Protein [gfp.conncoll.edu]
- 5. pnas.org [pnas.org]
- 6. Green fluorescent protein as a marker for gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. [PDF] Green fluorescent protein as a marker for gene expression. | Semantic Scholar [semanticscholar.org]
- 9. Green fluorescent protein: structure, folding and chromophore maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. asimov.press [asimov.press]
- 13. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]
- 15. Mechanism and energetics of green fluorescent protein chromophore synthesis revealed by trapped intermediate structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 17. nobelprize.org [nobelprize.org]
- 18. Primary structure of the Aequorea victoria green-fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. conncoll.edu [conncoll.edu]
- 20. [PDF] Discovery of green fluorescent protein. | Semantic Scholar [semanticscholar.org]
- 21. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 22. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 23. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
- 24. ijls.in [ijls.in]
- 25. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 26. Fluorescent Derivatives of the GFP Chromophore Give a New Insight into the GFP Fluorescence Process - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. researchgate.net [researchgate.net]
- 29. Directed evolution of green fluorescent protein by a new versatile PCR strategy for site-directed and semi-random mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Spectrum [EGFP] | AAT Bioquest [aatbio.com]
- 31. bio.libretexts.org [bio.libretexts.org]
